Diadenosine triphosphate ammonium salt, also known as P1,P3-Di(adenosine-5′) triphosphate ammonium salt, is a member of the diadenosine oligophosphate family. This compound is characterized by its dual adenosine structure linked by triphosphate groups, which play significant roles in cellular signaling and energy transfer processes. The molecular formula of diadenosine triphosphate ammonium salt is with a molecular weight of approximately 773.44 g/mol .
Diadenosine triphosphate ammonium salt is classified under dinucleoside phosphates, which are naturally occurring molecules found in various biological systems, including both prokaryotic and eukaryotic organisms. These compounds are involved in critical biological functions such as cellular signaling and regulation of metabolic pathways .
Diadenosine triphosphate ammonium salt can be synthesized through several methods, including enzymatic and chemical approaches. One common method involves the use of nucleotidyltransferases, enzymes that catalyze the transfer of nucleotide groups to form dinucleoside polyphosphates. The synthesis typically requires adenosine derivatives and phosphate donors under controlled conditions to ensure proper linkage and phosphorylation .
In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to purify the synthesized product, ensuring the removal of unreacted substrates and by-products. The purity and identity of diadenosine triphosphate ammonium salt can be confirmed through spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of diadenosine triphosphate ammonium salt features two adenosine moieties connected by a triphosphate group. The arrangement allows for significant conformational flexibility, which is crucial for its biological function.
The compound's structure can be visualized through various modeling software tools that depict the spatial arrangement of atoms and functional groups .
Diadenosine triphosphate ammonium salt participates in several biochemical reactions, primarily involving hydrolysis and phosphorylation. In biological systems, it can act as a substrate for various enzymes that catalyze its breakdown into simpler nucleotides, releasing energy in the process.
The hydrolysis reaction can be represented as follows:
This reaction is crucial for cellular energy metabolism and signaling pathways .
Diadenosine triphosphate ammonium salt functions primarily as a signaling molecule in various physiological processes. It has been shown to influence vascular tone by acting on specific receptors in vascular smooth muscle cells. The mechanism involves the activation of purinergic receptors, leading to intracellular calcium mobilization and subsequent contraction or relaxation of blood vessels.
Additionally, diadenosine triphosphate ammonium salt has been implicated in the regulation of immune responses, where it modulates the activity of immune cells through similar receptor-mediated pathways .
Diadenosine triphosphate ammonium salt is soluble in water but may require specific conditions to maintain its stability over time. Its reactivity with nucleophiles makes it an essential component in biochemical assays and research applications .
Diadenosine triphosphate ammonium salt has diverse applications in scientific research:
Ubiquitin-activating enzyme (E1) catalyzes the first step in the ubiquitination pathway through a multi-step mechanism that unexpectedly generates Ap3A and Ap4A as byproducts. The E1 enzyme activates ubiquitin through adenylate intermediate formation, consuming ATP to form a ubiquitin-adenylate complex (Ub-AMP). During this process, the E1 enzyme can alternatively react with ADP or ATP instead of ubiquitin, leading to the formation of Ap3A through the condensation of ATP with ADP [2] [6]. Structural studies reveal that the E1 active site contains a catalytic cysteine residue (Cys600 in human E1) and an arginine finger (Arg603) that facilitates the adenylation reaction. This mechanism demonstrates remarkable nucleotide promiscuity where the enzyme's active site accommodates different nucleotide combinations [6]:
Recent chemical proteomic profiling has confirmed that Ap3A concentrations increase significantly (from basal levels of 0.7 ± 0.1 pmol/106 cells to 2.5-fold higher) during cellular stress responses in HEK293T cells, supporting its classification as an alarmone molecule. This stress-induced elevation correlates with enhanced ubiquitin system activity, directly linking post-translational modification pathways to Ap3A biosynthesis [5].
Table 1: Enzymatic Pathways for Ap3A Biosynthesis
Enzyme System | Reaction Catalyzed | Nucleotide Substrates | Cellular Context |
---|---|---|---|
Ubiquitin-activating enzyme (E1) | Condensation | ATP + ADP | Ubiquitin pathway side reaction |
Aminoacyl-tRNA synthetases | Side reaction | ATP + Aminoacyl-AMP | Protein synthesis machinery |
Ubiquitin-like modifiers | Analogous to E1 | ATP + ADP | UBL activation pathways |
Chemical synthesis of Ap3A ammonium salt employs phosphorimidazolide chemistry to form the crucial triphosphate bridge. The methodology involves converting adenosine monophosphate (AMP) into its tributylammonium salt to enhance solubility in organic solvents like DMF or DMSO. This modification facilitates the coupling reactions under anhydrous conditions essential for nucleotide chemistry [4] [8]. The key steps include:
This approach achieves yields exceeding 60% with high purity (>95%), making it suitable for large-scale production. The ammonium counterion stabilizes the negatively charged triphosphate bridge through ionic interactions, preventing degradation during storage. The synthetic strategy allows for modifications at the nucleobase, sugar, or phosphate positions, enabling the creation of analogs for structure-activity relationship studies [4].
4,5-Dicyanoimidazole (DCI) serves as a superior activator compared to traditional imidazole derivatives in Ap3A synthesis. DCI's electron-withdrawing cyano groups significantly increase the electrophilicity of the imidazole ring, enhancing its reactivity toward nucleoside phosphates. The activation mechanism proceeds through the formation of a phosphorimidazolide intermediate with increased electrophilic character at the phosphorus center [7] [8]:
The enhanced performance stems from DCI's low pKa (4.9) and high leaving group ability, which facilitates the nucleophilic attack by the second nucleotide's phosphate group. This reagent enables efficient synthesis under mild conditions (room temperature, neutral pH), preserving the integrity of the adenosine base and ribose sugar moieties [8].
The synthesis efficiency and biological activity of Ap3A differ significantly from longer-chain analogs due to phosphate length effects and conformational constraints. Mechanistic studies reveal that enzymatic and chemical synthesis yields decrease as chain length increases due to entropic factors and reduced solubility [4] [8]:
Table 2: Comparative Analysis of Symmetrical Dinucleoside Polyphosphate Synthesis
Parameter | Ap3A | Ap4A | Ap5A |
---|---|---|---|
Enzymatic Yield | 65-70% | 40-45% | 20-25% |
Chemical Yield (DCI method) | 75-80% | 60-65% | 50-55% |
Adenylate Kinase Inhibition (IC50) | 2.85 µM | 4.25 µM | 0.32 µM |
P2Y Receptor Selectivity | P2Y1 (IC50 = 0.039 µM) | P2Y1 (IC50 = 4.25 µM) | P2Y1 (IC50 = 0.32 µM) |
The biological specificity of Ap3A is particularly notable at purinergic receptors. While Ap4A and Ap5A show broad receptor interactions, Ap3A exhibits high selectivity for P2Y1 receptors (IC50 = 0.039 µM) compared to P2Y2 (IC50 = 2.00 µM). Quantitative structure-activity relationship (QSAR) models demonstrate that the triphosphate chain length optimally positions the adenosine moieties for specific receptor interactions, with R2 values of 0.931 for AMP/ATP synthesis models [4] [8]. Molecular docking studies reveal that Ap3A occupies a distinct binding pocket in adenylate kinase characterized by hydrogen bonding with Lys21 and π-stacking interactions with Phe55, explaining its inhibitory potency [8].
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